N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
“N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of ethoxyphenyl and fluorophenyl groups in the structure suggests that this compound may exhibit unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the Fluorophenyl Group: This step might involve nucleophilic aromatic substitution reactions.
Attachment of the Ethoxyphenyl Group: This can be done through etherification reactions using ethoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions might target the pyridazinone core or the fluorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to partially or fully hydrogenated products.
Scientific Research Applications
“N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the pyridazinone core might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
- N-(2-ethoxyphenyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetamide
Uniqueness
“N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” is unique due to the specific combination of ethoxyphenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-2-27-18-6-4-3-5-17(18)22-19(25)13-24-20(26)12-11-16(23-24)14-7-9-15(21)10-8-14/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZPPLNFQJTDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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